
N-(3-cyano-4-methylphenyl)-N'-(4-ethoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-4-methylphenyl)-N'-(4-ethoxyphenyl)thiourea is a chemical compound that belongs to the class of thioureas. It has been extensively studied for its potential applications in scientific research. This compound is also known by its common name, CMET.
Aplicaciones Científicas De Investigación
Crystal Structure and Properties
- N-(2-ethoxyphenyl)-N′-(4-ethoxybenzoyl)-thiourea has been studied for its crystal structure and properties, including selective recognition for certain ions and its role as a plant growth regulator (Hu, Xu, Wang, & Wei, 2008).
Spectroscopic Characterization
- Thiourea derivatives, including N-(4-chlorobutanoyl)-N'-(2-, 3- and 4-methylphenyl)thiourea, have been characterized using various spectroscopic techniques to study their structure and properties (Abosadiya, Anouar, Hasbullah, & Yamin, 2015).
Protein Interaction Studies
- The interaction of N-(4-ethoxyphenyl)-N'-(4-antipyrinyl) thiourea with human serum albumin has been studied using fluorescence and UV absorption spectroscopy, revealing insights into binding mechanisms (Lu, Cui, Fan, Yang, Yao, & Li, 2009).
Copper(II) Complex Synthesis
- The synthesis and characterization of copper(II) complexes containing N-2-(4-picolyl)-N′-(4-methoxyphenyl)thiourea, revealing information on their structural and bonding properties (Tadjarodi, Adhami, Hanifehpour, Yazdi, Moghaddamfard, & Kickelbick, 2007).
DNA-binding Studies
- Studies on DNA-binding properties and biological activities of nitrosubstituted acyl thioureas, providing insights into their potential applications in medical research (Tahir, Badshah, Hussain, Tahir, Tabassum, Patujo, & Rauf, 2015).
Cytokin Activity
- Research on N-alkyl and phenyl-N'-hydroxy-, methoxy- and ethoxyphenylthioureas has shown cytokinin activity, which is comparable to that of N,N'-diphenylurea, indicating potential agricultural applications (Vassilev & Vassilev, 2002).
Synthesis and Characterization
- Synthesis and characterization of various thiourea derivatives, including N-(4-bromobutanoyl-N'-(2-3- and 4-methylphenyl)thiourea, have been carried out to understand their chemical properties (Abosadiya, Siti, Aishah, Hasbullah, Bohari, & Yamin, 2015).
Biological Activity of N-Acylthiourea Ligands
- N-Acyl-thioureas and their coordination to metal ions have been studied, highlighting their potential medicinal applications, including treatment of various diseases (Lapasam & Kollipara, 2020).
Propiedades
IUPAC Name |
1-(3-cyano-4-methylphenyl)-3-(4-ethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-3-21-16-8-6-14(7-9-16)19-17(22)20-15-5-4-12(2)13(10-15)11-18/h4-10H,3H2,1-2H3,(H2,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWOBDHIWFFTQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC2=CC(=C(C=C2)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4-methylphenyl)-N'-(4-ethoxyphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2378993.png)
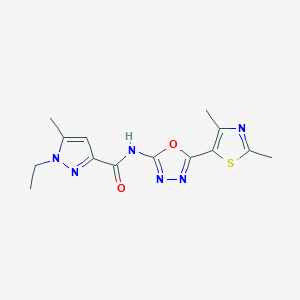
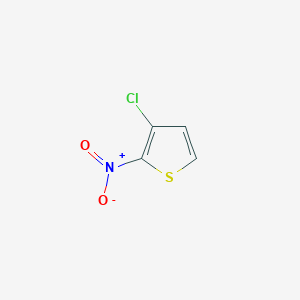
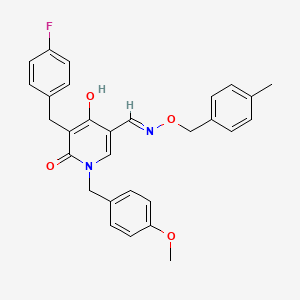

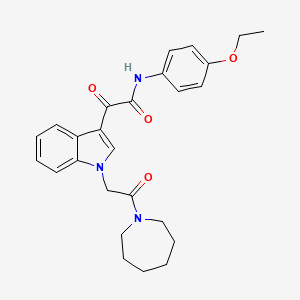

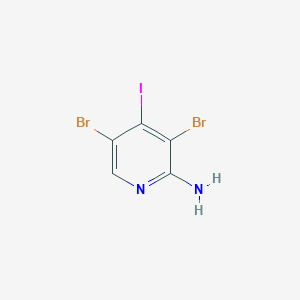
![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-3-methylquinoxaline](/img/structure/B2379008.png)
![N-([2,3'-bifuran]-5-ylmethyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2379009.png)
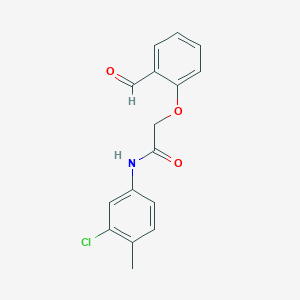
![3-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2379013.png)
![N-(4-methylphenyl)-4-{2-oxo-1,7-diazaspiro[3.5]nonane-7-carbonyl}benzene-1-sulfonamide](/img/structure/B2379015.png)